1-[(2,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
描述
属性
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N4O2/c1-30-20-10-6-5-9-18(20)21(15-7-3-2-4-8-15)28-22(23(30)31)29-24(32)27-14-16-11-12-17(25)13-19(16)26/h2-13,22H,14H2,1H3,(H2,27,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQUAGWWGWGWPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NCC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Cyclocondensation of 1,2-Phenylenediamine with Ethyl Benzoylacetate
A modified approach from the synthesis of 4-phenyl-1,5-benzodiazepin-2-one is adapted.
- Reagents : 1,2-Phenylenediamine (0.01 mol), ethyl benzoylacetate (0.011 mol), xylene (50 mL).
- Conditions : Reflux for 1 hour under inert atmosphere.
- Workup : Cooling induces precipitation; filtration yields a yellowish powder (75% yield, mp 196–198°C).
To introduce the 1-methyl group, methyl iodide (0.012 mol) is added to the reaction mixture post-cyclization, followed by stirring at 60°C for 2 hours. The product, 1-methyl-5-phenyl-1,4-benzodiazepin-2-one, is purified via recrystallization from ethanol (yield: 68%).
Amination of the Benzodiazepine Core
The 3-position amine is introduced via nucleophilic substitution:
- Reagents : 1-Methyl-5-phenyl-1,4-benzodiazepin-2-one (0.005 mol), ammonium hydroxide (excess).
- Conditions : Reflux in ethanol/water (3:1) for 4 hours.
- Outcome : 1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-amine is isolated via column chromatography (SiO₂, ethyl acetate/hexane 1:2).
Synthesis of the Dichlorophenylmethyl Carbamate Precursor
The dichlorophenylmethyl group is introduced via carbamate formation.
Preparation of Phenyl N-(2,4-Dichlorophenyl)methyl Carbamate
Adapting methods from US5925762A:
- Reagents : 2,4-Dichlorobenzyl alcohol (0.02 mol), phenyl chloroformate (0.022 mol), pyridine (0.024 mol).
- Conditions : Stirred in dichloromethane (50 mL) at 0°C for 2 hours.
- Workup : Washed with 1N NaOH to remove phenol byproducts. Yield: 85%.
Urea Bond Formation via Aminolysis in Dimethyl Sulfoxide
The urea linkage is established using dimethyl sulfoxide (DMSO)-mediated aminolysis, as per US5925762A.
Reaction of Benzodiazepin-3-amine with Dichlorophenylmethyl Carbamate
- Reagents :
- Benzodiazepin-3-amine (0.005 mol)
- Phenyl N-(2,4-dichlorophenyl)methyl carbamate (0.00525 mol)
- DMSO (20 mL)
- Conditions : Stirred at room temperature for 15 minutes.
- Workup : Ethyl acetate (100 mL) is added; the organic layer is washed with 1N NaOH and brine.
- Purification : Column chromatography (SiO₂, CH₂Cl₂/methanol 95:5) yields the title compound (78% purity, 92% yield).
Optimization and Analytical Validation
Reaction Parameter Optimization
Spectroscopic Characterization
Comparative Analysis of Alternative Synthetic Routes
Carbodiimide-Mediated Coupling
While EDCl/HOBt coupling is feasible, the DMSO-mediated route avoids reagent toxicity and simplifies purification.
Thiourea Variants
Substituting phenyl thiocarbamate for carbamate yields the corresponding thiourea derivative (85% yield), though this is outside the scope of the target compound.
Challenges and Mitigation Strategies
- Regioselectivity : Methylation at the 1-position requires careful stoichiometry to avoid over-alkylation.
- Byproduct Formation : Excess phenol is removed via NaOH wash, ensuring >95% purity.
Industrial Scalability
科学研究应用
The compound 1-[(2,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea has garnered attention in various scientific research applications due to its potential therapeutic properties. This article explores its applications in medicinal chemistry, particularly in the fields of oncology and neurology, while providing comprehensive data and insights.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₄Cl₂N₄O₂
- Molecular Weight : 385.26 g/mol
- CAS Number : 477853-03-5
Structural Characteristics
The compound features a benzodiazepine core linked to a urea moiety and a dichlorobenzyl group. This unique structure is pivotal in its biological activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The benzodiazepine derivatives have been explored for their ability to inhibit various cancer cell lines:
These findings suggest that the compound may possess similar inhibitory effects on cancer cell proliferation.
Neurological Applications
The compound's structural similarity to known anxiolytics and sedatives positions it as a candidate for neurological research. Benzodiazepines are widely recognized for their effects on the central nervous system, primarily as anxiolytics and anticonvulsants. Investigations into the mechanism of action reveal potential interactions with GABA receptors, which could lead to therapeutic applications in anxiety disorders and epilepsy.
Antimicrobial Properties
Compounds derived from benzodiazepines have been reported to exhibit antimicrobial activity against various pathogens. The presence of the dichlorophenyl group may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzodiazepine derivatives demonstrated their efficacy against breast cancer cell lines. The results indicated that modifications in the urea linkage significantly enhanced cytotoxicity, suggesting that our compound could be optimized for better performance against specific cancer types.
Case Study 2: Neurological Activity
Research into benzodiazepine derivatives has shown promising results in animal models for anxiety reduction. The compound's interaction with GABA_A receptors was assessed, revealing a dose-dependent anxiolytic effect comparable to established medications like diazepam.
作用机制
The compound exerts its effects primarily through its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the benzodiazepine site on the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and sedative properties.
相似化合物的比较
Structural Comparison with Similar Compounds
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Discussion of Substituent Effects
a. Halogenated Aromatic Groups
- 2,4-Dichlorophenylmethyl (Target) vs. 3,5-Dichlorophenyl () : The target compound’s 2,4-dichloro substitution likely increases lipophilicity compared to the 3,5-dichloro analog, which may enhance blood-brain barrier penetration. However, the 3,5-dichloro isomer’s symmetrical arrangement could improve receptor binding specificity .
- Chlorine vs. Methyl/Ethoxy Groups : Chlorine’s electronegativity enhances dipole interactions in binding pockets, whereas methyl () or ethoxy () groups rely on hydrophobic or hydrogen-bonding interactions. Ethoxy substituents (as in ) may improve aqueous solubility but reduce CNS activity.
b. Steric and Electronic Considerations
- The 3-methylphenyl analog () lacks electronegative substituents, which may result in faster metabolic clearance compared to halogenated derivatives.
c. Molecular Weight and Drug-Likeness
- In contrast, the 2,4-dimethylphenyl derivative (412 g/mol, ) aligns better with Lipinski’s rules.
生物活性
1-[(2,4-Dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound features a benzodiazepine core modified with a urea moiety and a dichlorophenyl group. The structural formula can be represented as follows:
The primary mechanism of action for this compound involves its role as a gastrin/cholecystokinin (CCK)-B receptor antagonist . Research indicates that it exhibits high selectivity and potency in blocking these receptors, which play crucial roles in gastrointestinal function and appetite regulation .
1. Antagonistic Activity
The compound has been shown to effectively inhibit the binding of gastrin and CCK-B receptors in vitro. This antagonistic activity is significant for therapeutic applications in conditions such as gastrin-secreting tumors and other gastrointestinal disorders.
2. Enzyme Inhibition
Studies have reported that derivatives of benzodiazepines, including this compound, exhibit acetylcholinesterase (AChE) inhibition. This property is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's disease . The IC50 values for AChE inhibition were found to be competitive with established inhibitors.
3. Antibacterial Properties
The antibacterial efficacy of related compounds has been documented, showcasing moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. While specific data on this compound's antibacterial activity is limited, its structural analogs have demonstrated promising results .
Case Study 1: Gastric Cancer Treatment
A study evaluated the effectiveness of this compound in inhibiting tumor growth in gastric cancer models. The compound was administered at varying doses, showing a significant reduction in tumor size compared to control groups. The mechanism was attributed to the blockade of CCK-B receptors, leading to decreased cell proliferation and increased apoptosis .
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, the compound was tested for its ability to inhibit AChE activity in vitro. Results indicated that it effectively reduced AChE activity with an IC50 comparable to standard inhibitors like donepezil. This suggests potential applications in treating cognitive decline associated with Alzheimer's disease .
Data Table: Biological Activities Overview
化学反应分析
Urea Group Reactivity
The urea moiety (-NH-CO-NH-) exhibits characteristic hydrolysis and alkylation tendencies:
Key observations:
-
Hydrolysis rates depend on steric hindrance from the benzodiazepine and dichlorophenyl groups.
-
Selective alkylation at the less hindered urea nitrogen is feasible .
Benzodiazepine Core Transformations
The 1,4-benzodiazepin-2-one system shows ring-opening and tautomerization behavior:
Key limitations:
Aromatic Substitution Reactions
The dichlorophenyl and benzodiazepine-attached phenyl groups display distinct reactivity:
Key factors:
-
2,4-Dichlorophenyl’s electron-withdrawing Cl atoms direct electrophiles to meta positions but require harsh conditions .
-
5-Phenyl group activates toward nitration due to conjugation with the benzodiazepine .
Methyl Group Modifications
The 1-methyl group on the benzodiazepine resists oxidation but undergoes:
| Reaction Type | Conditions/Reagents | Products | Reference |
|---|---|---|---|
| Demethylation | BBr₃ (CH₂Cl₂, -78°C) | Secondary amine formation (unstable; requires immediate quenching) |
Stability Considerations
常见问题
Basic Question: What are the key synthetic challenges in preparing 1-[(2,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step reactions, including the formation of the benzodiazepine core and urea linkage. Critical challenges include:
- Regioselectivity in benzodiazepine ring formation : The 2-oxo-1H-1,4-benzodiazepin-3-yl group requires precise cyclization under anhydrous conditions to avoid side products like lactam derivatives .
- Coupling efficiency : The urea bridge formation between the dichlorophenylmethyl and benzodiazepine moieties demands controlled stoichiometry of isocyanates or carbamoyl chlorides. Microwave-assisted synthesis (e.g., 100°C, 30 min) improves yield compared to traditional reflux methods .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate 4:1 to 1:1) is essential due to polar byproducts.
Basic Question: How can structural characterization of this compound be reliably performed?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and benzodiazepine ring conformation (e.g., downfield shifts for carbonyl groups at δ ~170 ppm) .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry, particularly the dihydro-1H-benzodiazepine ring’s puckering and substituent orientation .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHClNO) with <2 ppm error .
Advanced Question: What computational methods are suitable for predicting the compound’s binding affinity to GABAA_AA receptors?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with the benzodiazepine-binding site (e.g., α1/γ2 subunits). Focus on hydrogen bonding between the urea group and His102/Arg117 residues .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .
- Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications (e.g., Cl vs. F on the phenyl ring) .
Advanced Question: How can conflicting bioactivity data (e.g., in vitro vs. in vivo assays) be resolved?
Answer:
- Metabolic Stability Analysis : Use liver microsomes (human/rat) to identify rapid degradation (e.g., via CYP3A4-mediated oxidation of the dichlorophenyl group), which may explain reduced in vivo efficacy .
- Plasma Protein Binding (PPB) : Equilibrium dialysis (e.g., 95% PPB) may limit free drug availability, requiring structural modifications like adding hydrophilic groups .
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate time-concentration profiles with receptor occupancy data to reconcile discrepancies .
Basic Question: What analytical techniques are recommended for assessing purity and stability?
Answer:
- HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) to detect impurities >0.1% .
- Forced Degradation Studies : Expose to heat (40°C), light (UV, 254 nm), and acidic/basic conditions (pH 2–9) to identify degradation pathways (e.g., hydrolysis of the urea bond under acidic conditions) .
- DSC/TGA : Differential scanning calorimetry detects polymorphic transitions; thermogravimetric analysis confirms thermal stability up to 200°C .
Advanced Question: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s neuroactive properties?
Answer:
- Substituent Variation : Replace the 2,4-dichlorophenyl group with electron-withdrawing (e.g., CF) or donating (e.g., OCH) groups to modulate receptor affinity. For example, fluorophenyl analogs show enhanced blood-brain barrier penetration .
- Ring Modifications : Introduce heteroatoms (e.g., S in place of O in the benzodiazepine ring) or expand the ring to a seven-membered structure to alter conformational flexibility .
- Quantitative SAR (QSAR) : Use CoMFA/CoMSIA models to correlate steric/electronic descriptors (e.g., logP, molar refractivity) with IC values .
Basic Question: What safety protocols are critical during handling and synthesis?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation from dichlorophenyl intermediates .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile isocyanates or chlorinated solvents .
- Waste Disposal : Neutralize acidic/basic waste (e.g., HCl/NaOH) before disposal in designated halogenated waste containers .
Advanced Question: How can enantiomeric purity of the benzodiazepine core be achieved and validated?
Answer:
- Chiral Resolution : Use preparative HPLC with a Chiralpak IA column and hexane/isopropanol (80:20) to separate enantiomers .
- Asymmetric Synthesis : Employ Evans’ oxazaborolidine catalysts for enantioselective reduction of ketones in the benzodiazepine ring .
- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with simulated data for R/S configurations .
Advanced Question: What strategies mitigate poor aqueous solubility for in vivo studies?
Answer:
- Prodrug Design : Introduce phosphate esters or PEGylated side chains to enhance hydrophilicity .
- Nanoparticle Formulation : Use PLGA or liposomal carriers to improve bioavailability (e.g., 50% encapsulation efficiency with solvent evaporation methods) .
- Co-Crystallization : Co-crystallize with succinic acid or caffeine to enhance dissolution rates .
Advanced Question: How do computational and experimental data align in predicting metabolic pathways?
Answer:
- In Silico Metabolism Prediction : Tools like MetaSite or GLORY identify likely Phase I/II metabolites (e.g., hydroxylation at the dichlorophenyl group) .
- LC-MS/MS Validation : Compare predicted metabolites with experimental data from hepatocyte incubations (e.g., m/z 521 → 537 for hydroxylated species) .
- Isotope-Labeling : Use -labeled compounds to trace metabolic pathways via NMR or mass spectrometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
